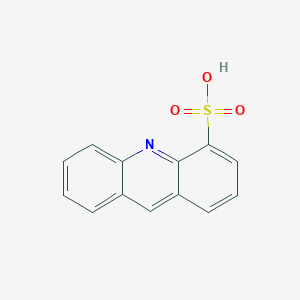
Acridine-4-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine-4-sulfonic acid is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities
准备方法
Synthetic Routes and Reaction Conditions: Acridine-4-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of acridine using sulfuric acid or chlorosulfonic acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the sulfonic acid group at the 4-position of the acridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts, such as p-sulfonic acid calix4arene, has been explored to improve reaction rates and selectivity . These methods offer advantages such as shorter reaction times and higher yields.
化学反应分析
Types of Reactions: Acridine-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The acridine ring can be reduced under specific conditions to yield dihydroacridine derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products:
Oxidation: Sulfonyl chlorides and sulfonyl fluorides.
Reduction: Dihydroacridine derivatives.
Substitution: Sulfonamide derivatives.
科学研究应用
Acridine-4-sulfonic acid has found applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Acts as a fluorescent probe for studying biological molecules and cellular processes.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of acridine-4-sulfonic acid is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerases and telomerases . The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological targets.
相似化合物的比较
- p-Sulfonic acid calix 4arene: Employed as a catalyst in the synthesis of acridine derivatives .
Acridine-1,8-dione: Known for its biological activity and applications in drug discovery.
Acridinediones: Used in the production of antimicrobial and anticancer drugs.
Uniqueness: Acridine-4-sulfonic acid stands out due to its specific sulfonic acid group at the 4-position, which imparts unique chemical properties and enhances its solubility. This makes it particularly useful in applications requiring high solubility and reactivity .
属性
CAS 编号 |
861526-44-5 |
|---|---|
分子式 |
C13H9NO3S |
分子量 |
259.28 g/mol |
IUPAC 名称 |
acridine-4-sulfonic acid |
InChI |
InChI=1S/C13H9NO3S/c15-18(16,17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H,(H,15,16,17) |
InChI 键 |
BHURFNYMIAKIIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


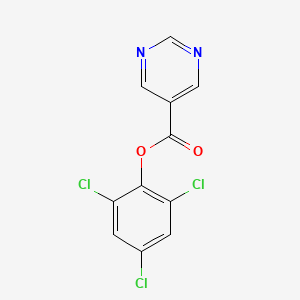
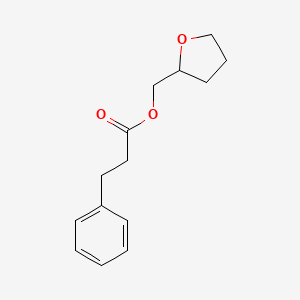
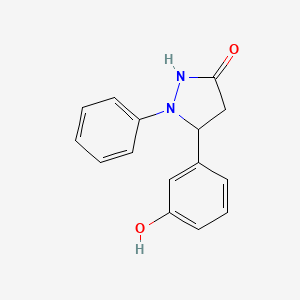
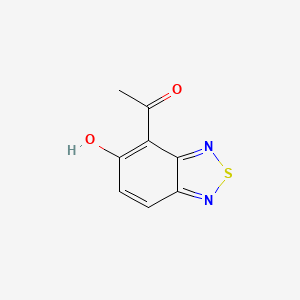
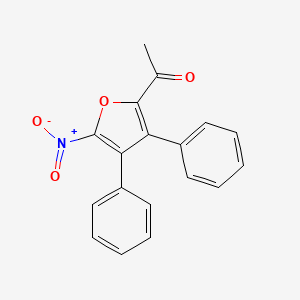
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
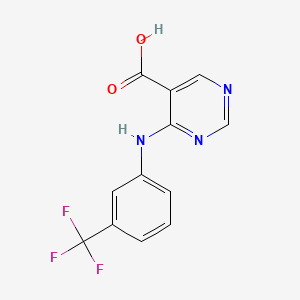
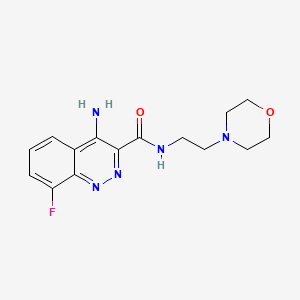
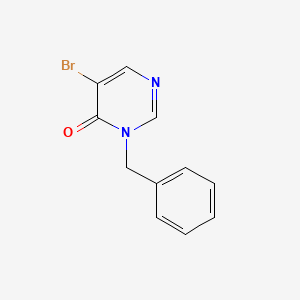
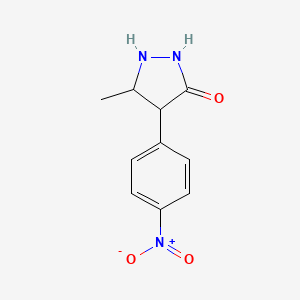
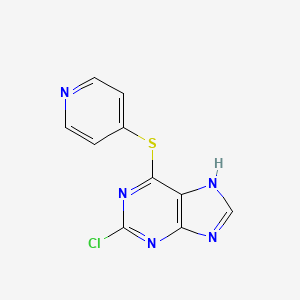
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)
